REACTION_SMILES
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[C:17]([BH3-:18])#[N:19].[CH3:21][OH:22].[Na+:20].[O:1]=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[O:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][NH2:16])[CH2:12][CH2:13]1>>[CH:2]1([NH:16][CH2:15][CH2:14][N:11]2[CH2:10][CH2:9][O:8][CH2:13][CH2:12]2)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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[BH3-]C#N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCN1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(NCCN2CCOCC2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |